molecular formula C9H11NO B3274432 6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol CAS No. 607345-42-6

6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol

Cat. No.: B3274432
CAS No.: 607345-42-6
M. Wt: 149.19 g/mol
InChI Key: XVLAUEKDIGOSIO-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring, with a hydroxymethyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The reaction conditions often include moderate temperatures and the use of organic solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-7-3-8-1-2-10-5-9(8)4-7/h1-2,5,7,11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLAUEKDIGOSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CN=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol
Reactant of Route 3
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol
Reactant of Route 4
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Reactant of Route 5
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol
Reactant of Route 6
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol

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